(9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-6-(tritylamino)hexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-6-(tritylamino)hexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that features a fluorenylmethyl group, a tritylamino group, and a phenylpropan-2-yl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-6-(tritylamino)hexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps. The process begins with the preparation of the fluorenylmethyl group, followed by the introduction of the tritylamino group and the phenylpropan-2-yl carbamate moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-6-(tritylamino)hexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-6-(tritylamino)hexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets and pathways could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials. Its properties make it suitable for applications in optoelectronics, sensors, and other high-tech fields .
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-6-(tritylamino)hexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl (S)-(2-amino-4-methylpentyl)carbamate
- (9H-fluoren-9-ylidene)methyl)phenyl)thiophenes
- ({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
Compared to similar compounds, (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-6-(tritylamino)hexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate stands out due to its unique combination of functional groups. This allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
Molecular Formula |
C56H54N4O5 |
---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxo-6-(tritylamino)hexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C56H54N4O5/c61-38-41-32-34-45(35-33-41)58-53(62)51(31-17-18-36-57-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)59-54(63)52(37-40-19-5-1-6-20-40)60-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,57,61H,17-18,31,36-39H2,(H,58,62)(H,59,63)(H,60,64)/t51-,52-/m0/s1 |
InChI Key |
FNUUWZZVIFYVFO-XWQGWOARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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